molecular formula C13H18Cl2N2 B1464674 {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1283585-13-6

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No. B1464674
M. Wt: 273.2 g/mol
InChI Key: QOLGZELBTLSYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine, also known as 3,5-dichloro-N-methyl-4-piperidinomethane, is a synthetic compound that is used in scientific research. It is an analog of the neurotransmitter dopamine, and its structure is similar to other catecholamines. It is a white solid at room temperature and has a melting point of 88-90°C. Its chemical formula is C10H14Cl2N2.

Scientific Research Applications

Synthesis and Structural Analysis

One area of research focuses on the synthesis and characterization of compounds structurally related to "{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine." For example, Girish et al. (2008) described the synthesis and crystal structure of a related compound, highlighting the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, which was confirmed through X-ray crystallography. The structural insights gained from this study contribute to the understanding of the conformational preferences of such compounds, which is crucial for their potential applications in drug design and materials science (Girish et al., 2008).

Potential Biological Activities

Research by Pandey and Srivastava (2011) explored the synthesis and anticonvulsant activity of a series of novel Schiff bases derived from 3-aminomethyl pyridine. This study demonstrated that certain compounds exhibited significant seizure protection, indicating potential as anticonvulsant agents. Though not directly mentioning "{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine," this research underscores the relevance of structural analogs in developing therapeutic agents (Pandey & Srivastava, 2011).

properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLGZELBTLSYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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